Tramadol hydrochloride

Description

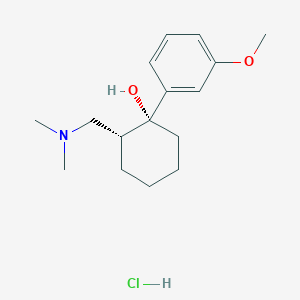

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-XMZRARIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023691, DTXSID60933340 | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-47-0, 148229-78-1, 22204-88-2 | |

| Record name | Tramadol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tramadol hydrochloride discovery and synthesis pathway

An In-depth Technical Guide to the Discovery and Synthesis of Tramadol Hydrochloride

Abstract

This compound is a centrally acting analgesic with a unique dual mechanism of action, setting it apart from classical opioid medications. This guide provides a comprehensive technical overview of its discovery by Grünenthal GmbH in the 1960s and its subsequent development and launch. The core of this document details the seminal chemical synthesis pathway, which primarily involves a Mannich reaction followed by a Grignard reaction. We will explore the causality behind the experimental choices, the stereochemical considerations, and the protocols that define its production. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the chemistry and history of this significant analgesic agent.

Discovery and Historical Development

Genesis at Grünenthal

Tramadol was first synthesized in 1962 by chemists at Grünenthal GmbH, a German pharmaceutical company.[1][2] The company, which had been infamous for the thalidomide tragedy in the late 1950s and early 1960s, pivoted its research focus, leading to the development of new pain therapies.[3][4] This effort culminated in the synthesis of tramadol. After over a decade of extensive testing, the drug was launched in West Germany in 1977 under the brand name Tramal®.[5][6][7] It was not introduced to the US market until 1995.[1][7]

A Novel Mechanism of Action

The discovery of tramadol marked a significant milestone in pain management.[8] Unlike traditional opioids, it was found to possess a dual mechanism of action. It acts as a weak agonist at the μ-opioid receptor, and it also inhibits the reuptake of serotonin and norepinephrine.[5][8][9] This combination of opioid and monoaminergic activity allows tramadol to provide effective analgesia for moderate to severe pain with a potentially lower risk of some opioid-related side effects, such as respiratory depression.[8][10] The drug is a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which complement each other's analgesic activity; the positive enantiomer primarily inhibits serotonin reuptake, while the negative enantiomer inhibits norepinephrine re-uptake.[5][11]

The Core Synthesis Pathway

The most established and industrially significant synthesis of this compound is a two-step process. This pathway begins with a Mannich reaction to create a key aminoketone intermediate, followed by a Grignard reaction to introduce the aryl group and form the final tramadol structure.[11][12]

Step 1: Mannich Reaction for Aminoketone Intermediate

The synthesis starts with readily available materials: cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride. The choice of the Mannich reaction is strategic as it efficiently installs the dimethylaminomethyl group at the α-position of the cyclohexanone ring, a crucial structural feature for tramadol's activity.

Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)cyclohexan-1-one

-

Reactant Charging: In a suitable reaction vessel, charge cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride.

-

Reaction: The mixture is heated, typically under reflux. This reaction forms the Mannich base, 2-((dimethylamino)methyl)cyclohexan-1-one, as its hydrochloride salt.[10][13]

-

Isolation: The resulting Mannich hydrochloride can be recovered from a solvent like acetone.[13] To proceed to the next step, the free base is often liberated by treatment with a base, such as sodium hydroxide.[13]

The causality here is clear: this step builds the foundational aminomethylcyclohexanone core required for the subsequent organometallic addition.

Step 2: Grignard Reaction and Diastereomer Formation

The second key step is a Grignard reaction. The Mannich base intermediate is reacted with an organometallic reagent, typically 3-methoxyphenylmagnesium bromide, prepared from 3-bromoanisole and magnesium.[11] This reaction is a nucleophilic addition to the carbonyl group of the cyclohexanone ring, which introduces the 3-methoxyphenyl group and creates the tertiary alcohol characteristic of tramadol.

Experimental Protocol: Synthesis of Tramadol

-

Grignard Reagent Preparation: In an anhydrous ether solvent (such as tetrahydrofuran or diethyl ether), 3-bromoanisole is reacted with magnesium turnings to form 3-methoxyphenylmagnesium bromide.[11][14] Green solvents like 2-methyltetrahydrofuran have also been successfully used to improve safety and reduce environmental impact.[15][16]

-

Nucleophilic Addition: The previously synthesized Mannich base, 2-((dimethylamino)methyl)cyclohexan-1-one, is added to the Grignard reagent solution, typically at reduced temperatures to control the reaction rate.[16]

-

Workup and Isomer Formation: After the reaction is complete, it is quenched with an aqueous solution. This process yields a mixture of diastereomers. The primary products are the (1R,2R) and (1S,2S) isomers (the trans configuration, which is tramadol), along with smaller amounts of the (1R,2S) and (1S,2R) isomers (the cis configuration).[5][11] The ratio of these isomers is dependent on the specific reaction conditions.[14]

-

Purification and Salt Formation: The desired trans-tramadol is separated from the cis isomer. This is often achieved through crystallization of the hydrochloride salt. The crude base mixture is dissolved in a suitable solvent (e.g., isopropyl alcohol) and treated with hydrogen chloride to precipitate this compound, which can be further purified by recrystallization.[11][14][17]

The use of organolithium reagents, derived from the corresponding bromoalkoxybenzenes, serves as a viable and effective alternative to the Grignard reaction, often providing similar yields.[10][18][19]

Data Presentation

| Step | Starting Materials | Key Reagents | Intermediate/Product | Purpose |

| 1 | Cyclohexanone, Paraformaldehyde, Dimethylamine Hydrochloride | N/A (Mannich Reaction) | 2-((Dimethylamino)methyl)cyclohexan-1-one | Formation of the aminoketone core structure. |

| 2 | 2-((Dimethylamino)methyl)cyclohexan-1-one, 3-Bromoanisole | Magnesium (for Grignard) or n-Butyllithium (for Organolithium) | (±)-trans-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol (Tramadol Base) | Addition of the aryl group and formation of the tertiary alcohol. |

| 3 | Tramadol Base | Hydrogen Chloride (HCl) | This compound | Conversion to a stable, water-soluble salt for pharmaceutical use. |

Visualization of Synthesis Pathway

Caption: The core chemical synthesis pathway of this compound.

Pharmacological Mechanism of Action

The clinical efficacy of tramadol is rooted in its synergistic, dual-mode activity on the central nervous system.

-

Opioid Receptor Binding: Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are agonists of the μ-opioid receptor.[10] The M1 metabolite has a significantly higher affinity for the μ-opioid receptor than the parent compound and is largely responsible for the drug's opioid-like analgesic effects.[2] This binding inhibits the transmission of pain signals.

-

Monoamine Reuptake Inhibition: Tramadol also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[5] It blocks the reuptake of norepinephrine and serotonin in the synaptic cleft, increasing their availability. This enhances descending inhibitory pain pathways in the brain and spinal cord, contributing a non-opioid component to its overall analgesic effect.[9]

Visualization of Mechanism

Caption: Dual mechanism of action of Tramadol leading to analgesia.

Conclusion

The discovery of this compound by Grünenthal was a pivotal moment in analgesic drug development, introducing a compound with a novel dual mechanism that offered a distinct therapeutic profile from classical opioids. Its synthesis, elegantly employing foundational organic reactions like the Mannich and Grignard reactions, is a testament to efficient chemical design. This pathway has proven robust and scalable, allowing for the worldwide production of this vital medication. For drug development professionals, the story of tramadol serves as a powerful case study in leveraging multiple pharmacological pathways to achieve a desired therapeutic outcome, balancing efficacy with a modified side-effect profile.

References

-

Alvarado, C., Guzmán, A., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327. [Link]

-

A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). (n.d.). Scribd. [Link]

-

Tramadol. (n.d.). Wikipedia. Retrieved from [Link]

-

Meškin, H. (n.d.). Synthesis of Tramadol in Organic Chemistry. Prezi. [Link]

-

Synthesis of Tramadol Lab. (n.d.). Scribd. [Link]

-

30 years of making Tramadol in Mitlödi. (2023, August 15). Grünenthal. [Link]

-

Scheme 1. Synthesis of this compound. (n.d.). ResearchGate. [Link]

-

TRAMADOL. (2015, October 29). New Drug Approvals. [Link]

-

Bravo, L., Mico, J. A., & Berrocoso, E. (2017). Discovery and development of tramadol for the treatment of pain. Expert Opinion on Drug Discovery, 12(10), 1075-1086. [Link]

-

Tramadol. (n.d.). EBSCO. Retrieved from [Link]

-

Tramadol Facts, History, and Statistics. (2025, August 1). DrugAbuse.com. [Link]

- Tramadol, salts thereof and process for their preparation. (1999).

-

Tramadol. (2014, December 16). American Chemical Society. [Link]

-

Grünenthal pushed its latest opioid as a safer option. People around the world got hooked. (2025, March 20). The Examination. [Link]

-

Method for synthesizing this compound. (n.d.). PubChem. [Link]

-

Is Tramadol an Opioid or a Nonopioid Analgesic? Yes! (2020, July 10). Pain News Network. [Link]

- Process for preparing this compound and/or tramadol momohydrate. (2003).

-

Method for synthesizing this compound. (n.d.). Patsnap. [Link]

-

Synthesis of Tramadol and Analogous. (n.d.). Semantic Scholar. [Link]

-

Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society. [Link]

-

History. (n.d.). Grünenthal. Retrieved from [Link]

Sources

- 1. Tramadol | Research Starters | EBSCO Research [ebsco.com]

- 2. wmc.wa.gov [wmc.wa.gov]

- 3. theexamination.org [theexamination.org]

- 4. grunenthal.com [grunenthal.com]

- 5. Tramadol - Wikipedia [en.wikipedia.org]

- 6. grunenthal.com [grunenthal.com]

- 7. drugabuse.com [drugabuse.com]

- 8. Discovery and development of tramadol for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prezi.com [prezi.com]

- 10. researchgate.net [researchgate.net]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. scribd.com [scribd.com]

- 13. WO1999003820A1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 14. nioch.nsc.ru [nioch.nsc.ru]

- 15. Method for synthesizing this compound - Patent CN-101265201-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. WO2003078380A2 - Process for preparing this compound and/or tramadol momohydrate - Google Patents [patents.google.com]

- 18. [PDF] Synthesis of Tramadol and Analogous | Semantic Scholar [semanticscholar.org]

- 19. Synthesis of Tramadol and Analogous | Journal of the Mexican Chemical Society [jmcs.org.mx]

An In-depth Technical Guide to the Chemical Properties and Structure of Tramadol Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword

Tramadol hydrochloride is a centrally-acting synthetic analgesic that occupies a unique space in the landscape of pain management. Its clinical efficacy stems from a sophisticated, dual mechanism of action that distinguishes it from classical opioids. Understanding the foundational chemical and structural properties of this molecule is paramount for researchers engaged in drug development, pharmacology, and medicinal chemistry. This guide synthesizes critical technical data with mechanistic insights to provide a comprehensive resource on the core attributes of this compound. We will deconstruct its molecular architecture, explore its stereochemical nuances, and connect these features to its physicochemical behavior and pharmacological profile.

Chemical Identity and Nomenclature

A precise understanding of a compound begins with its formal identification. This compound is systematically named and cataloged to ensure unambiguous reference in scientific literature and regulatory documentation.

-

IUPAC Name : (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride[1][2][3][4]

-

CAS Registry Number : 36282-47-0 (for the cis-racemic hydrochloride)[4][5]

-

Synonyms : (±)-cis-Tramadol HCl, Tramadolum hydrochloridum

Molecular Structure and Stereochemistry: The Basis of a Dual-Action Compound

The therapeutic uniqueness of tramadol is intrinsically linked to its three-dimensional structure. As a 1,1,2-trisubstituted cyclohexane derivative, it possesses two stereogenic centers, giving rise to a complex stereoisomeric landscape.[1][6][7]

Core Chemical Structure

Tramadol is chemically classified as a cyclohexanol.[8] Its structure features a cyclohexane ring bearing three key substituents: a hydroxyl group, a dimethylaminomethyl group, and a 3-methoxyphenyl group. The hydrochloride salt form enhances its stability and aqueous solubility.

Caption: Chemical Structure of this compound.

Stereoisomerism

Tramadol has two chiral centers at positions 1 and 2 of the cyclohexane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers (diastereomers of each other):

The commercially available drug is the racemic (1:1) mixture of the cis-enantiomers: (±)-cis-(1RS,2RS)-tramadol hydrochloride .[1][7][9] This choice was deliberate; the two enantiomers exhibit complementary pharmacological activities that result in a synergistic analgesic effect.[1][7][9]

Caption: Stereoisomers of Tramadol.

Structure-Activity Relationship of Enantiomers

The genius of tramadol as a racemic mixture lies in the distinct and complementary roles of its enantiomers.

-

(+)-(1R,2R)-Tramadol : This enantiomer and its primary metabolite, (+)-O-desmethyltramadol (M1), are agonists of the μ-opioid receptor.[10] The (+)-enantiomer is also a potent inhibitor of serotonin reuptake.[1][10]

-

(-)-(1S,2S)-Tramadol : This enantiomer primarily acts by inhibiting the reuptake of norepinephrine.[1][10]

This synergistic relationship, where one molecule provides two distinct mechanisms of analgesia via its mirror-image forms, is a cornerstone of its clinical profile.[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its stability, formulation possibilities, and pharmacokinetic behavior. As a white, crystalline, and odorless powder, it is well-suited for solid oral dosage forms.[3][4][11]

| Property | Value | Source(s) | Significance |

| Molecular Weight | 299.84 g/mol | [3][4][5] | Fundamental for stoichiometric calculations in synthesis and formulation. |

| Melting Point | 180–184 °C | [1][4][12] | Key parameter for identity, purity, and manufacturing process control. |

| Solubility | Freely soluble in water and methanol/ethanol; very slightly soluble in acetone. | [3][11][12] | High water solubility allows for diverse formulations, including immediate and extended-release tablets and injectable solutions.[4] |

| pKa | 9.41 | [3][11][13] | As a weak base, it is primarily ionized at physiological pH, influencing its absorption and distribution. |

| LogP (n-octanol/water) | 1.35 at pH 7 | [3][11][13] | Indicates moderate lipophilicity, facilitating passage across the blood-brain barrier to exert its central effects. |

Synthesis Overview: A Grignard-Based Approach

The industrial synthesis of this compound is a well-established process that hinges on creating the specific cis-stereochemistry.

General Synthetic Protocol

-

Mannich Reaction : Cyclohexanone is reacted with paraformaldehyde and dimethylamine hydrochloride to form 2-dimethylaminomethylcyclohexanone.

-

Grignard Reaction : The resulting aminoketone is then coupled with an organometallic reagent, typically 3-methoxyphenylmagnesium bromide (a Grignard reagent), prepared from 3-bromoanisole.[14][15][16] This step creates the two stereocenters.

-

Diastereomer Separation : The Grignard reaction yields a mixture of cis and trans diastereomers.[14][15] The desired (±)-cis-tramadol is separated from the trans-isomer.

-

Salt Formation : The purified racemic cis-tramadol base is reacted with hydrogen chloride (HCl) in a suitable solvent (e.g., an alcohol solution) to precipitate this compound.[14][17] Recrystallization of the hydrochloride salt is a critical step for isolating the cis-isomer with high purity.[1]

Caption: General Synthetic Workflow for Tramadol HCl.

Mechanism of Action: A Structural Perspective

The chemical structure of tramadol directly enables its dual-mode analgesic activity. This mechanism is not fully understood but is believed to involve two complementary pathways.[3][11]

-

Opioid Pathway : Tramadol and its primary active metabolite, O-desmethyltramadol (M1), bind to μ-opioid receptors in the central nervous system.[11][18][19] The M1 metabolite is significantly more potent in this regard, with up to 200 times higher binding affinity than the parent compound.[3][11] This interaction mimics endogenous endorphins, leading to pain relief.[18]

-

Monoamine Reuptake Inhibition : As discussed, the tramadol enantiomers inhibit the reuptake of norepinephrine and serotonin, two key neurotransmitters in the descending pain modulation pathways.[11][18][19] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their pain-suppressing effects.

Caption: Dual Mechanism of Action of Tramadol.

Conclusion

This compound's chemical architecture is a masterful example of rational drug design, even if discovered serendipitously. Its identity as a specific racemic mixture of cis-stereoisomers is not an incidental detail but the very foundation of its therapeutic value. The distinct roles of the (+)- and (-)-enantiomers create a synergistic, dual-action analgesic that engages both opioid and monoaminergic pain pathways. Its physicochemical properties, particularly its high water solubility and moderate lipophilicity, render it a versatile and effective molecule for clinical use. For the drug development professional, a deep appreciation of these core chemical and structural principles is essential for innovating in the field of analgesia and for fully comprehending the behavior of this important therapeutic agent.

References

-

Wikipedia. (n.d.). Tramadol. Retrieved January 8, 2026, from [Link]

-

PharmaCompass. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

DailyMed. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved January 8, 2026, from [Link]

-

Study.com. (n.d.). Tramadol: Mechanism of Action & Pharmacokinetics. Retrieved January 8, 2026, from [Link]

-

Dr.Oracle. (2025, June 29). What is the mechanism of action of tramadol? Retrieved January 8, 2026, from [Link]

-

Drugs.com. (n.d.). Tramadol Tablets: Package Insert / Prescribing Info / MOA. Retrieved January 8, 2026, from [Link]

-

DailyMed. (n.d.). This compound Tablets. Retrieved January 8, 2026, from [Link]

-

A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). (n.d.). Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Tramadol, (2-dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol, has... Retrieved January 8, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). ULTRAM Prescribing Information. Retrieved January 8, 2026, from [Link]

-

ACS Medicinal Chemistry Letters. (2024, August 7). Chiral Switches of this compound, a Potential Psychedelic Drug Past and Future. Retrieved January 8, 2026, from [Link]

-

Chemister.ru. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tramadol. PubChem Compound Database. Retrieved January 8, 2026, from [Link]

-

Vonage Pharma. (n.d.). This compound (HCl) API – GMP-Certified. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (-)-Tramadol Hydrochloride. PubChem Compound Database. Retrieved January 8, 2026, from [Link]

-

Quora. (2021, December 8). What is the solubility of this compound in water in mg/ml at 0 °C? Retrieved January 8, 2026, from [Link]

-

Health Sciences. (2025, June 20). Tramadol stereoisomers: Significance and symbolism. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (2025, August 6). What is the main mechanism of tramadol? Retrieved January 8, 2026, from [Link]

-

Redalyc. (n.d.). Synthesis of Tramadol and Analogous. Retrieved January 8, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). A call to develop tramadol enantiomer for overcoming the tramadol crisis by reducing addiction. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). EP1346978A1 - Process for preparing this compound and/or tramadol monohydrate.

-

CHEMICAL POINT. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). WO2003078380A2 - Process for preparing this compound and/or tramadol momohydrate.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of the this compound. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Method for synthesizing this compound - Patent CN-101265201-B. PubChem Patent Summary. Retrieved January 8, 2026, from [Link]

-

Study.com. (n.d.). Tramadol: Pharmacology, Drug Classification & Ingredients. Retrieved January 8, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tramadol. Retrieved January 8, 2026, from [Link]

-

Wikidata. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

University of Hertfordshire. (2025, September 14). This compound. AERU. Retrieved January 8, 2026, from [Link]

Sources

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound [dailymed.nlm.nih.gov]

- 4. This compound (HCl) API – GMP-Certified - Vonage Pharma [vonagepharma.com]

- 5. This compound = 99.0 HPLC 36282-47-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. study.com [study.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Tablets [dailymed.nlm.nih.gov]

- 12. 36282-47-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. drugs.com [drugs.com]

- 14. nioch.nsc.ru [nioch.nsc.ru]

- 15. EP1346978A1 - Process for preparing this compound and/or tramadol monohydrate - Google Patents [patents.google.com]

- 16. This compound [sitem.herts.ac.uk]

- 17. Method for synthesizing this compound - Patent CN-101265201-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

- 19. droracle.ai [droracle.ai]

An In-depth Technical Guide on the Core Mechanism of Action of Tramadol Hydrochloride in the Central Nervous System

Abstract

Tramadol hydrochloride is a centrally acting analgesic agent prescribed for the management of moderate to moderately severe pain.[1][2][3] Its efficacy derives from a complex and unique dual mechanism of action within the central nervous system (CNS), which distinguishes it from traditional opioid analgesics.[1][4] This technical guide provides a comprehensive exploration of tramadol's core mechanisms, focusing on its synergistic opioid and monoaminergic actions. We will delve into the stereospecific contributions of its enantiomers, the critical role of its primary metabolite, O-desmethyltramadol (M1), and the experimental methodologies employed to elucidate these intricate pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of tramadol's pharmacology.

Introduction: The Atypical Analgesic

Tramadol, a synthetic analog of codeine, occupies a unique position in the landscape of pain management.[5] Unlike classical opioids, its analgesic effect is only partially antagonized by the opioid antagonist naloxone, indicating the involvement of non-opioid mechanisms.[6][7] This observation was a crucial first step in unraveling its dual mode of action. Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which work in a complementary and synergistic manner to produce its therapeutic effect.[5][8][9]

The clinical implication of this dual mechanism is a broader spectrum of analgesic efficacy, particularly in complex pain states such as neuropathic pain.[2] However, it also introduces a more complex pharmacological profile, including the risk of serotonin syndrome when co-administered with other serotonergic agents.[1][10][11] A thorough understanding of its CNS mechanism is therefore paramount for its safe and effective clinical application and for the development of future analgesics with improved therapeutic indices.

The Dual Mechanism of Action: A Synergistic Approach to Analgesia

Tramadol's analgesic properties are primarily attributed to two distinct but interconnected mechanisms within the CNS:

These two actions work in concert to modulate pain perception at both the spinal and supraspinal levels.

Opioid-Mediated Analgesia: The Role of the M1 Metabolite

Tramadol itself is a weak agonist of the µ-opioid receptor (MOR).[3][4][6] Its affinity for the MOR is significantly lower than that of morphine.[3] The primary opioid-mediated analgesic effect of tramadol is, in fact, attributable to its active metabolite, O-desmethyltramadol (M1).[1][4][12]

Tramadol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to produce M1.[1][5][12] This metabolite exhibits a much higher affinity for the µ-opioid receptor, with some studies reporting it to be up to 700 times greater than the parent compound.[8][12] The (+)-enantiomer of M1 shows the highest affinity for the human µ-opioid receptor.[13][14]

The binding of (+)-M1 to MORs in the brain and spinal cord mimics the action of endogenous opioids, leading to a decrease in the transmission of pain signals.[1][15][16] This activation of the descending inhibitory pain pathways is a cornerstone of its analgesic effect.

To establish the superior affinity of M1 for the µ-opioid receptor, researchers employ radioligand binding assays .[17][18] This technique is a self-validating system for quantifying the interaction between a ligand (tramadol or its metabolites) and a receptor.

Experimental Protocol: Radioligand Competition Binding Assay for µ-Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of tramadol and its metabolites for the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).[13]

-

Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for the µ-opioid receptor, such as [³H]DAMGO or [³H]naloxone, is used.[13][19]

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (tramadol, (+)-M1, etc.).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[18]

Expected Outcome: The Ki value for (+)-M1 will be significantly lower than that of tramadol, confirming its higher binding affinity for the µ-opioid receptor.[13]

Monoaminergic Action: Enhancing Descending Inhibitory Pathways

In addition to its opioid effects, tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1][4] This action increases the concentration of these neurotransmitters in the spinal cord, thereby enhancing the activity of descending inhibitory pain pathways.[5]

This monoaminergic effect is stereoselective:

-

(+)-Tramadol is a more potent inhibitor of serotonin reuptake.[5][8][14]

-

(-)-Tramadol is a more potent inhibitor of norepinephrine reuptake.[5][8][14]

The synergistic action of the two enantiomers on both serotonin and norepinephrine reuptake contributes significantly to the overall analgesic efficacy of the racemic mixture.[4][5]

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[20][21][22] This method provides direct evidence of tramadol's ability to increase synaptic levels of serotonin and norepinephrine.

Experimental Protocol: In Vivo Microdialysis to Assess Serotonin and Norepinephrine Levels

Objective: To measure the effect of tramadol administration on extracellular levels of serotonin and norepinephrine in the rat brain (e.g., ventral hippocampus or frontal cortex).[20][23]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat.[23]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[23]

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals before and after the administration of tramadol.[23]

-

Neurotransmitter Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[23][24]

-

Data Analysis: The changes in neurotransmitter concentrations over time are plotted and analyzed to determine the effect of tramadol.

Expected Outcome: Administration of tramadol will lead to a dose-dependent increase in the extracellular concentrations of both serotonin and norepinephrine in the target brain region.[20]

Synergy and Integration of Mechanisms

The clinical efficacy of tramadol is not simply the sum of its opioid and monoaminergic actions but rather a result of their synergistic interaction.[4][5][8] The monoaminergic component is thought to potentiate the analgesic effects of the opioid component.

This synergy allows for a lower dose of the opioid component to be effective, which may contribute to a more favorable side-effect profile compared to traditional opioids, particularly concerning respiratory depression.[4]

Visualization of Tramadol's CNS Mechanism

To visually represent the complex interplay of tramadol's mechanisms, the following diagrams are provided.

Diagram 1: Dual Mechanism of Action of this compound

Caption: Dual mechanism of tramadol and its M1 metabolite.

Diagram 2: Experimental Workflow for Investigating Tramadol's Mechanism

Caption: Workflow for elucidating tramadol's dual mechanism.

Quantitative Data Summary

The following table summarizes the binding affinities of tramadol and its key metabolite for the human µ-opioid receptor, as well as their potencies for inhibiting serotonin and norepinephrine reuptake.

| Compound | µ-Opioid Receptor Affinity (Ki, nM) | Serotonin Reuptake Inhibition (Ki, nM) | Norepinephrine Reuptake Inhibition (Ki, nM) |

| (±)-Tramadol | 2400[13] | 1190[14] | 14600[14] |

| (+)-Tramadol | - | 870[14] | - |

| (-)-Tramadol | - | - | 1080[14] |

| (+)-M1 | 3.4[13] | - | - |

| (-)-M1 | 240[13] | - | - |

Note: Ki values can vary between studies depending on the experimental conditions.

Conclusion and Future Directions

The mechanism of action of this compound in the central nervous system is a compelling example of synergistic pharmacology. Its dual action as a weak µ-opioid receptor agonist (primarily through its active metabolite M1) and a serotonin-norepinephrine reuptake inhibitor provides a multifaceted approach to pain management. This guide has detailed the core principles of these mechanisms and the experimental frameworks used to validate them.

Future research in this area may focus on the development of novel analgesics that leverage this dual-mechanism concept while minimizing the risk of adverse effects such as serotonin syndrome and abuse potential. A deeper understanding of the downstream signaling pathways activated by both the opioid and monoaminergic systems could unveil new therapeutic targets for the next generation of pain therapeutics.

References

-

Tramadol - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

What is the mechanism of action of tramadol? - Dr.Oracle. (2025, June 29). Retrieved January 8, 2026, from [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Retrieved January 8, 2026, from [Link]

-

Gillen, C., Haurand, M., K. D. Kobelt, & W. Wnendt, S. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 116-121. [Link]

-

Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics, 43(13), 879-923. [Link]

-

O-desmethyltramadol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 8, 2026, from [Link]

-

Pharmacology of Tramadol ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 25). Retrieved January 8, 2026, from [Link]

-

Tramadol - about, usage, side effects and alternatives. (n.d.). healthdirect. Retrieved January 8, 2026, from [Link]

-

Is tramadol a partial opioid (mu-opioid receptor) agonist? - Dr.Oracle. (2025, June 27). Retrieved January 8, 2026, from [Link]

-

What is the main mechanism of tramadol? | Request PDF. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Nakagawa, T., Yamamoto, S., Tsuruoka, S., & Minami, M. (2014). The analgesic effect of tramadol in animal models of neuropathic pain and fibromyalgia. European Journal of Pharmacology, 729, 107-112. [Link]

-

Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology (Clifton, N.J.), 1335, 241-249. [Link]

-

What Tramadol Does To The Brain & Its Effects - Rehabs UK. (2023, August 2). Retrieved January 8, 2026, from [Link]

-

Receptor binding, analgesic and antitussive potency of tramadol and other selected opioids. (2025, August 8). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Tramadol and Serotonin Syndrome: A Closer Look at the Mechanism. (2023, December 13). Migraine Buddy. Retrieved January 8, 2026, from [Link]

-

A call to develop tramadol enantiomer for overcoming the tramadol crisis by reducing addiction. (n.d.). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]

-

[Pharmacokinetics of this compound in the extracellular fluid of mouse frontal cortex studied by in vivo microdialysis]. (2013). PubMed. Retrieved January 8, 2026, from [Link]

-

Bamigbade, T. A., Davidson, C., Langford, R. M., & Stamford, J. A. (1997). Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus. British Journal of Anaesthesia, 79(3), 352-356. [Link]

-

Stamer, U. M., Stüber, F., Muders, T., & Musshoff, F. (2008). PharmGKB summary: tramadol pathway. Pharmacogenetics and Genomics, 18(7), 643-646. [Link]

-

The Mechanism for Tramadol (Ultram) Induced Risk of Serotonin Syndrome in Patients Taking SSRI Antidepressants. (n.d.). EBM Consult. Retrieved January 8, 2026, from [Link]

-

Bloms-Funke, P., Dremencov, E., Cremers, T. I., & Tzschentke, T. M. (2011). Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats. Neuroscience Letters, 490(3), 191-195. [Link]

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins DiscoverX. Retrieved January 8, 2026, from [Link]

-

Ortiz-Gómez, A., González-García, M. B., & Costa-García, A. (2015). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. In Vivo, 29(4), 421-432. [Link]

-

Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats | Request PDF. (2025, August 10). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. The analgesic effect of tramadol in animal models of neuropathic pain and fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tramadol - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. migrainebuddy.com [migrainebuddy.com]

- 11. The Mechanism for Tramadol (Ultram) Induced Risk of Serotonin Syndrome in Patients Taking SSRI Antidepressants [ebmconsult.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tramadol - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]

- 16. rehabsuk.com [rehabsuk.com]

- 17. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. revvity.com [revvity.com]

- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 20. Tramadol increases extracellular levels of serotonin and noradrenaline as measured by in vivo microdialysis in the ventral hippocampus of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. [Pharmacokinetics of this compound in the extracellular fluid of mouse frontal cortex studied by in vivo microdialysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

An In-depth Technical Guide to (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride

<

Abstract

(±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride, known in the pharmaceutical field as Tramadol Hydrochloride, is a centrally acting synthetic analgesic. Its clinical efficacy in managing moderate to moderately severe pain stems from a unique, dual mechanism of action that distinguishes it from classical opioids. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, stereochemistry, complex pharmacology, established synthetic routes, and validated analytical methodologies. The document aims to serve as a core reference, synthesizing technical data with practical, field-proven insights to support ongoing research and development efforts.

Compound Identity and Physicochemical Properties

This compound is a white, odorless, crystalline powder.[1] It is administered as a racemic mixture of two cis-enantiomers: (1R,2R)- and (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol.[2] The hydrochloride salt form enhances its solubility in water and ethanol, making it suitable for various pharmaceutical formulations.[3][4]

Key chemical and physical properties are summarized below, providing foundational data critical for formulation development, analytical method design, and pharmacokinetic studies.

| Property | Value | Source(s) |

| IUPAC Name | (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride | [5] |

| Synonyms | Tramadol HCl | [4] |

| CAS Number | 36282-47-0 | [6] |

| Molecular Formula | C₁₆H₂₅NO₂ · HCl | [3] |

| Molecular Weight | 299.84 g/mol | [3] |

| Melting Point | 178-181 °C | [1][3] |

| Solubility | Freely soluble in water and methanol; very slightly soluble in acetone. | [3] |

| pKa | 9.41 | [7][8] |

| LogP (Partition Coeff.) | 1.35 (at pH 7) | [7] |

Pharmacology and Dual Mechanism of Action

Tramadol's analgesic effect is complex and multifaceted, arising from the synergistic actions of its two enantiomers and its primary active metabolite, O-desmethyltramadol (M1).[2][9] This dual-action mechanism involves both the opioid and monoaminergic neurotransmitter systems.[10][11]

-

Opioid System Activation: Tramadol itself is a weak agonist of the µ-opioid receptor (MOR).[5][12] However, it is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to the M1 metabolite.[10][13] This metabolite, (+)-O-desmethyltramadol, is a significantly more potent MOR agonist—up to 6 times more than tramadol itself—and is primarily responsible for the opioid-like analgesic effects.[2][11][14]

-

Monoamine Reuptake Inhibition: The parent compound's enantiomers directly modulate the monoaminergic system. The (+)-tramadol enantiomer is an inhibitor of serotonin (5-HT) reuptake, while the (-)-tramadol enantiomer inhibits the reuptake of norepinephrine (noradrenaline).[1][2] This increase in the synaptic concentration of serotonin and norepinephrine enhances the activity of descending inhibitory pain pathways in the central nervous system, contributing a non-opioid, independent analgesic effect.[10][12]

This combined mechanism allows for effective pain management while potentially offering a different side-effect profile compared to conventional opioids.[9]

Synthesis and Stereochemistry

The chemical synthesis of tramadol involves two stereogenic centers on the cyclohexanol ring, leading to four possible stereoisomers.[2] The pharmacologically active form is the (±)-cis-racemate. A common synthetic route involves a Grignard reaction between 2-[(dimethylamino)methyl]cyclohexanone and 3-methoxyphenylmagnesium bromide.[15]

The choice of solvent and reaction conditions is critical as it influences the diastereomeric ratio of the cis (active) and trans (inactive) isomers.[16] Following the Grignard reaction, the crude mixture is treated with hydrogen chloride. The hydrochloride salt of the desired (±)-cis isomer has different solubility properties from the trans isomer, allowing for its selective precipitation and purification through recrystallization.[15][17]

Sources

- 1. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tramadol - Wikipedia [en.wikipedia.org]

- 3. 36282-47-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound (HCl) API – GMP-Certified - Vonage Pharma [vonagepharma.com]

- 5. jddtonline.info [jddtonline.info]

- 6. cis-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydron;chloride | C16H26ClNO2 | CID 67108333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wjbphs.com [wjbphs.com]

- 8. benchchem.com [benchchem.com]

- 9. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. WO2003078380A2 - Process for preparing this compound and/or tramadol momohydrate - Google Patents [patents.google.com]

- 16. nioch.nsc.ru [nioch.nsc.ru]

- 17. CN101265201B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide on Tramadol Hydrochloride Enantiomers and Their Specific Activities

Introduction: The Clinical Significance of Chirality in Tramadol

Tramadol hydrochloride is a widely prescribed centrally acting analgesic for moderate to severe pain.[1][2] It is synthesized and administered as a racemic mixture, containing equal parts of two enantiomers: (+)-tramadol and (-)-tramadol.[3] This guide delves into the distinct pharmacological profiles of these enantiomers, their active metabolites, and the synergistic interplay that defines the therapeutic efficacy and tolerability of racemic tramadol. Understanding the stereospecific activities of tramadol is paramount for researchers and drug development professionals aiming to optimize analgesic therapies and mitigate adverse effects.

Tramadol's unique dual mechanism of action, which combines weak µ-opioid receptor agonism with the inhibition of serotonin and norepinephrine reuptake, is a direct consequence of the complementary properties of its enantiomers.[4][5] The analgesic effect of tramadol is only partially reversed by the opioid antagonist naloxone, highlighting the significant contribution of its non-opioid, monoaminergic activity.[6][7] This intricate pharmacology underscores the importance of studying each enantiomer in isolation and in combination to fully appreciate the drug's clinical profile.

Part 1: The Dichotomy of Action - Pharmacodynamics of Individual Enantiomers

The analgesic efficacy of racemic tramadol is a classic example of enantiomeric synergy, where the combined effect is greater than the sum of the individual parts.[8][9] This synergy arises from the distinct, yet complementary, mechanisms of action of the (+)- and (-)-enantiomers.[6]

(+)-Tramadol: The Opioid and Serotonergic Contributor

The (+)-enantiomer is the primary contributor to tramadol's opioid-like effects. It displays a higher affinity for the µ-opioid receptor compared to its (-)-counterpart.[1][10] However, the parent compound's affinity is still considerably lower than that of traditional opioids like morphine.[6] The more significant opioid activity comes from its primary metabolite, (+)-O-desmethyltramadol (M1), which has a much higher affinity for the µ-opioid receptor.[3][11]

In addition to its opioid activity, (+)-tramadol is a potent inhibitor of serotonin reuptake.[8][12] This action increases the concentration of serotonin in the synaptic cleft, enhancing the descending inhibitory pain pathways.[13] Studies have shown that (+)-tramadol significantly blocks serotonin uptake and increases its efflux in the dorsal raphe nucleus.[12][14]

(-)-Tramadol: The Noradrenergic Modulator

In contrast, (-)-tramadol is a more potent inhibitor of norepinephrine reuptake.[3][9] By increasing norepinephrine levels, it further strengthens the descending inhibitory pathways involved in pain modulation.[13] The (-)-enantiomer has a significantly lower affinity for the µ-opioid receptor than the (+)-enantiomer.[9][10]

The distinct roles of the enantiomers in modulating serotonin and norepinephrine pathways are crucial to the overall analgesic effect of the racemic mixture.

The Synergistic Analgesic Effect

The combination of µ-opioid agonism, serotonin reuptake inhibition by (+)-tramadol, and norepinephrine reuptake inhibition by (-)-tramadol results in a synergistic analgesic effect.[6][9] This multi-modal action allows for effective pain relief with a lower incidence of typical opioid-related side effects, such as respiratory depression and constipation, compared to traditional opioids.[3][13] Clinical studies have demonstrated that the racemic mixture is superior in both efficacy and safety when compared to either enantiomer administered alone.[15]

Below is a diagram illustrating the synergistic mechanisms of tramadol enantiomers.

Caption: Synergistic analgesic actions of tramadol enantiomers.

Part 2: Metabolic Fate and Pharmacokinetics

The clinical effects of tramadol are significantly influenced by its metabolism, which is also stereoselective.[8] Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][16]

The most clinically significant metabolic pathway is the O-demethylation of tramadol to O-desmethyltramadol (M1), catalyzed by CYP2D6.[3][17] The (+)-M1 metabolite is a potent µ-opioid receptor agonist, with an affinity several hundred times greater than the parent compound, (+)-tramadol.[1][11] The N-demethylation to N-desmethyltramadol (M2) is catalyzed by CYP2B6 and CYP3A4.[8][17]

Genetic polymorphisms in the CYP2D6 enzyme can lead to significant inter-individual variability in the analgesic response to tramadol.[11][18] Individuals classified as "poor metabolizers" produce lower levels of the active M1 metabolite, which may result in reduced analgesic efficacy.[18]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the receptor binding affinities and pharmacokinetic parameters of tramadol enantiomers and their primary metabolite.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| (+)-Tramadol | 15,700[10] | 530[9] | - |

| (-)-Tramadol | 28,800[10] | - | 430[9] |

| (+)-M1 | 153[10] | - | - |

| (-)-M1 | 9,680[10] | - | - |

| Morphine | 7.1[10] | - | - |

Table 2: Pharmacokinetic Parameters of Tramadol Enantiomers (Following Racemate Administration)

| Parameter | (+)-Tramadol | (-)-Tramadol | Reference |

| Cmax (ng/mL) | Higher | Lower | [19] |

| AUC (ng·h/mL) | Higher | Lower | [18] |

| Elimination Half-life (t½) | ~6.3 hours (racemate) | ~6.3 hours (racemate) | [1] |

| Oral Clearance | Lower | Higher | [18] |

Note: Values can vary based on individual factors such as CYP2D6 genotype.

Part 3: Experimental Protocols for Enantiomeric Analysis

The stereoselective analysis of tramadol and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for this purpose.[20][21]

Protocol: Chiral HPLC Separation of Tramadol and its Metabolites

1. Objective: To separate and quantify the enantiomers of tramadol, O-desmethyltramadol (M1), and N-desmethyltramadol (M2) in a biological matrix (e.g., plasma).

2. Materials:

- Chiral HPLC system with UV or fluorescence detector.

- Chiral stationary phase column (e.g., amylose- or cellulose-based CSP).[22][23]

- Mobile phase solvents (e.g., hexane, ethanol, diethylamine).[23]

- Reference standards for (+)-tramadol, (-)-tramadol, (+)-M1, (-)-M1, (+)-M2, and (-)-M2.

- Biological matrix (plasma) samples.

- Solid-phase extraction (SPE) cartridges for sample preparation.

3. Sample Preparation (Solid-Phase Extraction): a. Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water. b. Load the plasma sample onto the cartridge. c. Wash the cartridge with a weak organic solvent to remove interferences. d. Elute the analytes with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase for HPLC analysis.

4. HPLC Analysis: a. Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm) or similar.[23] b. Mobile Phase: A mixture of hexane, ethanol, and diethylamine (e.g., 96:4:0.1 v/v/v).[23] The exact composition should be optimized for the specific column and analytes. c. Flow Rate: 0.7 mL/min.[23] d. Detection: Fluorescence (Excitation: ~275 nm, Emission: ~300 nm) or UV (~270 nm).[22] e. Injection Volume: 20 µL.[22] f. Temperature: 25°C.[22]

5. Data Analysis: a. Identify the peaks corresponding to each enantiomer based on the retention times of the reference standards. b. Construct calibration curves for each enantiomer using the peak areas. c. Quantify the concentration of each enantiomer in the unknown samples.

The following diagram outlines the experimental workflow for the chiral HPLC analysis of tramadol and its metabolites.

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

The pharmacological activity of this compound is a compelling case study in the importance of stereochemistry in drug action. The racemic mixture's clinical success is not merely an additive effect of its components but a true synergy between the distinct opioid and monoaminergic activities of its enantiomers. (+)-Tramadol and its active metabolite, (+)-M1, are primarily responsible for the opioid-mediated analgesia and serotonin reuptake inhibition, while (-)-tramadol contributes mainly through the inhibition of norepinephrine reuptake. This dual-action, multi-modal approach provides effective pain relief for a broad range of conditions, often with an improved safety profile over traditional opioids.[13][24] For researchers and clinicians, a deep understanding of these enantiomer-specific activities is essential for optimizing therapeutic strategies, predicting patient responses, and developing the next generation of analgesics.

References

- Tramadol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tramadol]

- Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics, 43(13), 879-923. [URL: https://link.springer.com/article/10.2165/00003088-200443130-00004]

- Leppert, W., & Stachowiak, A. (2015). PharmGKB summary: tramadol pathway. Pharmacogenetics and Genomics, 25(11), 556-561. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4596459/]

- What is the mechanism of action of tramadol? - Dr.Oracle. (2025). [URL: https://droracle.com/faq/what-is-the-mechanism-of-action-of-tramadol/]

- Grage, C., Graw, J., & Michel, M. C. (2000). Pharmacokinetics of tramadol enantiomers and their respective phase I metabolites in relation to CYP2D6 phenotype. British Journal of Clinical Pharmacology, 50(2), 139-146. [URL: https://www.ncbi.nlm.nih.gov/pubmed/10930964]

- Raffa, R. B., Friderichs, E., Reimann, W., Shank, R. P., Codd, E. E., & Vaught, J. L. (1993). Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol. The Journal of Pharmacology and Experimental Therapeutics, 267(1), 331-340. [URL: https://jpet.aspetjournals.org/content/267/1/331]

- Pharmacology of Tramadol ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [URL: https://www.youtube.

- Varin, F., et al. (2015). Pharmacokinetics of Tramadol and O-Desmethyltramadol Enantiomers Following Administration of Extended-Release Tablets to Elderly and Young Subjects. Drugs & Aging, 32(12), 1029-1043. [URL: https://link.springer.com/article/10.1007/s40266-015-0315-4]

- Dayer, P., Desmeules, J., & Collart, L. (1997). Pharmacology of tramadol. Drugs, 53 Suppl 2, 18-24. [URL: https://link.springer.com/article/10.2165/00003495-199700532-00006]

- Gan, S. H., et al. (2007). Pharmacokinetics of enantiomers of trans-tramadol and its active metabolite, trans-O-demethyltramadol, in human subjects. Acta Pharmacologica Sinica, 28(1), 106-112. [URL: https://www.

- Application Notes and Protocols for Chiral Separation of Tramadol and its Metabolites using HPLC - Benchchem. [URL: https://www.benchchem.com/application-notes/chiral-separation-of-tramadol-and-its-metabolites-using-hplc]

- Grond, S., Meuser, T., Zech, D., Hennig, U., & Lehmann, K. A. (1999). Serum concentrations of tramadol enantiomers during patient-controlled analgesia. British Journal of Clinical Pharmacology, 48(2), 254-257. [URL: https://bpspubs.onlinelibrary.wiley.com/doi/full/10.1046/j.1365-2125.1999.00973.x]

- Grond, S., Meuser, T., Zech, D., Hennig, U., & Lehmann, K. A. (1999). Serum concentrations of tramadol enantiomers during patient-controlled analgesia. [URL: https://pubmed.ncbi.nlm.nih.gov/10468832/]

- Bamigbade, T. A., Davidson, C., Langford, R. M., & Stamford, J. A. (1997). Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus. British Journal of Anaesthesia, 79(3), 352-356. [URL: https://pubmed.ncbi.nlm.nih.gov/9389823/]

- Tramadol | C16H25NO2 | CID 33741 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tramadol]

- Rojas-Corrales, M. O., et al. (2018). Tramadol's Inhibitory Effects on Sexual Behavior: Pharmacological Studies in Serotonin Transporter Knockout Rats. Frontiers in Pharmacology, 9, 698. [URL: https://core.ac.uk/display/154247514]

- Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 116-121. [URL: https://link.springer.com/article/10.1007/s002100000249]

- Cascorbi, I. (2003). Uptake/Efflux Transport of Tramadol Enantiomers and O-Desmethyl-Tramadol: Focus on P-Glycoprotein. Clinical Pharmacokinetics, 42(1), 35-47. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3579899/]

- Chiral Switches of this compound, a Potential Psychedelic Drug Past and Future. (2024). ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00223]

- Sansone, R. A., & Sansone, L. A. (2009). Tramadol, Pharmacology, Side Effects, and Serotonin Syndrome: A Review. Pain Physician, 12(3), 593-598. [URL: https://www.painphysicianjournal.com/current/2009/may/2009;12;593-598.pdf]

- What is the mechanism of this compound? - Patsnap Synapse. (2024). [URL: https://www.patsnap.com/synapse/ask/what-is-the-mechanism-of-tramadol-hydrochloride]

- Bamigbade, T. A., et al. (1997). Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus. British Journal of Anaesthesia, 79(3), 352-356. [URL: https://www.researchgate.

- Kumar, A., et al. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Annals of Chromatography and Separation Techniques, 2(3), 1025. [URL: https://www.jsmcentral.

- Cirilli, R., et al. (2022). Single‐run chemo‐ and enantio‐selective high‐performance liquid chromatography separation of tramadol and its principal. Chirality, 34(1), 85-95. [URL: https://iris.uniroma1.it/handle/11573/1620958]

- Hiekkanen, M. A., et al. (2018). Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s. Drug Metabolism and Disposition, 46(6), 785-793. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5939922/]

- Adams, E. H., & Breiner, S. (2007). The role of tramadol in current treatment strategies for musculoskeletal pain. Therapeutics and Clinical Risk Management, 3(4), 717-724. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2376081/]

- Gillen, C., et al. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human ??-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 116-121. [URL: https://www.researchgate.

- Bamigbade, T. A., et al. (1997). Effects of tramadol, its enantiomers and metabolite on 5-HT uptake... ResearchGate. [URL: https://www.researchgate.

- The enantiomer disposition of tramadol, O-desmethyltramadol,... - ResearchGate. [URL: https://www.researchgate.net/figure/The-enantiomer-disposition-of-tramadol-O-desmethyltramadol-N-desmethyltramadol-and_fig1_273138848]

- de Moraes, M. C., et al. (2018). Simultaneous analysis of tramadol, O‐desmethyltramadol, and N‐desmethyltramadol enantiomers in rat plasma by high‐performance liquid chromatography‐tandem mass spectrometry: Application to pharmacokinetics. Biomedical Chromatography, 32(5), e4181. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/bmc.4181]

- KuKanich, B., & Papich, M. G. (2004). The enantiomers of tramadol and its major metabolite inhibit peristalsis in the guinea pig small intestine via differential mechanisms. Journal of Veterinary Pharmacology and Therapeutics, 27(4), 239-246. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7165507/]

- Afonso, C., et al. (2021). Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples. Molecules, 26(11), 3326. [URL: https://www.mdpi.com/1420-3049/26/11/3326]

- Grond, S., et al. (1996). Analgesic efficacy and safety of tramadol enantiomers in comparison with the racemate: a randomised, double-blind study with gynaecological patients using intravenous patient-controlled analgesia. Pain, 65(2-3), 131-137. [URL: https://pubmed.ncbi.nlm.nih.gov/8657431/]

- Kumar, A., et al. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. ResearchGate. [URL: https://www.researchgate.

- Actions of tramadol: Significance and symbolism. (2025). [URL: https://www.wisdomlib.org/science/medicine/actions-of-tramadol]

- Understanding Tramadol And Its Pharmacology - YouTube. (2025). [URL: https://www.youtube.

- Musshoff, F., et al. (2001). Enantiomeric Determination of Tramadol and O-Desmethyltramadol by Liquid Chromatography- Mass Spectrometry and Application to Postoperative Patient. Journal of Analytical Toxicology, 25(3), 190-195. [URL: https://academic.oup.

- Raffa, R. B., et al. (1993). Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Complementary-and-synergistic-antinociceptive-the-Raffa-Friderichs/8c8a1e1e8b7d9e4c3e8e9e1e8e1e8e1e8e1e8e1e]

- de Oliveira, A. M., et al. (2008). In vitro and in vivo vasodilator activity of racemic tramadol and its enantiomers in Wistar rats. European Journal of Pharmacology, 581(1-2), 124-131. [URL: https://pubmed.ncbi.nlm.nih.gov/18164283/]

- Thompson, A., et al. (2015). Analgesic Activity of Tramadol and Buprenorphine after Voluntary Ingestion by Rats (Rattus norvegicus). Journal of the American Association for Laboratory Animal Science, 54(5), 556-563. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4587621/]

- Grond, S., et al. (1999). Serum concentrations of tramadol enantiomers during patient-controlled analgesia: Short report. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. ClinPGx [clinpgx.org]

- 7. The enantiomers of tramadol and its major metabolite inhibit peristalsis in the guinea pig small intestine via differential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tramadol, M1 metabolite and enantiomer affinities for cloned human opioid receptors expressed in transfected HN9.10 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. painphysicianjournal.com [painphysicianjournal.com]

- 12. Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of tramadol in current treatment strategies for musculoskeletal pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analgesic efficacy and safety of tramadol enantiomers in comparison with the racemate: a randomised, double-blind study with gynaecological patients using intravenous patient-controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of tramadol enantiomers and their respective phase I metabolites in relation to CYP2D6 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of enantiomers of trans-tramadol and its active metabolite, trans-O-demethyltramadol, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. JSM Central || Article Info [jsmcentral.org]

- 22. iris.uniroma1.it [iris.uniroma1.it]

- 23. Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples [mdpi.com]

- 24. Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol. | Semantic Scholar [semanticscholar.org]

Tramadol hydrochloride absorption, distribution, metabolism, and excretion (ADME) studies

An In-Depth Technical Guide to the ADME Profile of Tramadol Hydrochloride

Introduction: The Dual-Action Analgesic

This compound is a centrally acting synthetic analgesic utilized for the management of moderate to moderately severe pain.[1][2] Its clinical efficacy is rooted in a unique dual mechanism of action: it functions as a weak agonist at the µ-opioid receptor and simultaneously inhibits the reuptake of norepinephrine and serotonin.[1][3] This combination of opioid and monoaminergic activity provides a synergistic approach to pain modulation.[1] Tramadol is administered as a racemic mixture of (+) and (-) enantiomers, both of which, along with its primary active metabolite, O-desmethyltramadol (M1), contribute to its overall analgesic effect.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for drug development professionals to optimize dosing regimens, predict drug-drug interactions, and ensure patient safety. This guide provides a detailed examination of the pharmacokinetic journey of tramadol, integrating foundational science with practical methodologies for its study.

Absorption: Entry into the Systemic Circulation

Tramadol is characterized by rapid and nearly complete absorption following oral administration.[1][4] However, the rate and extent of its entry into the bloodstream can be influenced by the formulation and route of administration.

Oral Bioavailability: The absolute bioavailability of an immediate-release 100 mg oral dose is approximately 75%.[5] With repeated dosing, this can increase to 90% or higher, suggesting saturation of first-pass hepatic metabolism.[6][7] Sustained-release formulations are designed to release the active ingredient over a longer period, typically 12 hours, achieving peak plasma concentrations (Tmax) around 4.9 hours post-administration and exhibiting a bioavailability of 87-95% compared to immediate-release capsules.[3][4]

Factors Influencing Absorption:

-

Formulation: Immediate-release formulations lead to a faster Tmax (approximately 2-3 hours) compared to extended-release versions.[5]

-

Food: The presence of food does not significantly impact the overall bioavailability of tramadol, making it convenient for administration without regard to meals.[7][8]

-

Route of Administration: Besides oral administration, tramadol can be administered intravenously, intramuscularly, and rectally.[3][6] Rectal administration via suppositories results in an absolute bioavailability of about 77%, potentially by partially bypassing hepatic first-pass metabolism.[9]

Distribution: Journey Throughout the Body

Once absorbed, tramadol is rapidly and extensively distributed throughout the body tissues.[4][10]

Key distribution parameters include:

-